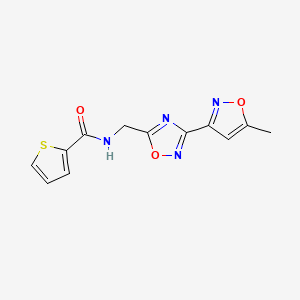

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Beschreibung

N-((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via a methyl group to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. This hybrid structure combines pharmacophoric elements from thiophene, isoxazole, and oxadiazole systems, which are frequently employed in medicinal chemistry for their bioactivity, metabolic stability, and ligand-receptor interactions .

Eigenschaften

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3S/c1-7-5-8(15-18-7)11-14-10(19-16-11)6-13-12(17)9-3-2-4-20-9/h2-5H,6H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMXLBYLVFPYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate (Compound 45p)

- Structure : Shares the isoxazole-thiophene scaffold but lacks the oxadiazole and carboxamide groups.

- Synthesis: Prepared via cyclization of (E/Z)-2-methylthiophene-2-carbaldehyde oxime with ethyl 2-butenoate, followed by purification via flash chromatography .

N-(4-(Diethylamino)Phenyl)-5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide

- Structure: Includes a diethylamino-phenyl group instead of the oxadiazole-methyl linkage.

- Bioactivity: Demonstrates enhanced solubility due to the diethylamino group, which may improve pharmacokinetic properties relative to the target compound .

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide

- Structure : Replaces the thiophene and oxadiazole moieties with a thiazole ring.

- Crystallography: Characterized via X-ray diffraction (Acta Crystallographica Section E), revealing planar isoxazole-thiazole geometry, which contrasts with the non-planar oxadiazole-thiophene arrangement in the target compound .

Functional Analogues and Pharmacological Profiles

Nitrothiophene Carboxamides (e.g., N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)

- Structure : Features a nitrothiophene-carboxamide core linked to a substituted thiazole.

- Bioactivity : Exhibits narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox interactions .

- Comparison : The target compound’s oxadiazole-isoxazole system may offer broader target specificity, as nitro groups often confer toxicity risks .

3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(2-Methylphenyl)Piperidine-1-Carboxamide

- Structure : Contains a 1,2,4-oxadiazole ring but paired with a piperidine-carboxamide instead of isoxazole-thiophene.

- Bioactivity : Shows high binding affinity to Mycobacterium tuberculosis targets, suggesting the oxadiazole-carboxamide motif is critical for antitubercular activity .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s lower LogP (2.1) suggests improved aqueous solubility compared to nitrothiophene derivatives (LogP 3.5) .

Mechanistic and Target-Specific Comparisons

- Antibacterial Activity : Nitrothiophene carboxamides act via disruption of bacterial membrane integrity, whereas the target compound’s isoxazole-oxadiazole system may inhibit enzymatic pathways (e.g., cytochrome P450) .

- Antitubercular Potential: Structural similarity to 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide suggests possible activity against Mycobacterium tuberculosis enoyl-ACP reductase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.